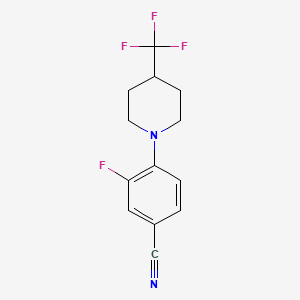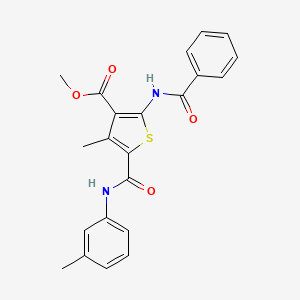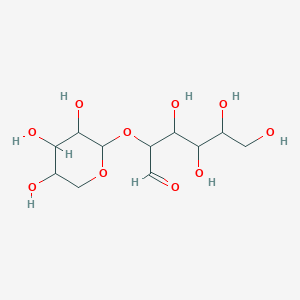
2-O-(beta-D-Xylopyranosyl)-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-(beta-D-Xylopyranosyl)-D-glucose is a disaccharide derivative consisting of a beta-D-xylopyranosyl residue attached to a D-glucose molecule. This compound is a part of the larger family of xylopyranosides, which are widely distributed in the plant kingdom and have significant biological and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(beta-D-Xylopyranosyl)-D-glucose can be achieved through both chemical and enzymatic pathways. One common method involves the glycosylation of D-glucose with a suitable xylopyranosyl donor under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts, such as glycosyltransferases, to achieve high yields and specificity. Enzymatic synthesis is preferred in industrial settings due to its mild reaction conditions and environmentally friendly nature .
化学反应分析
Types of Reactions
2-O-(beta-D-Xylopyranosyl)-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the compound into sugar alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and bromine water.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride (Ac2O) and pyridine are used for acetylation reactions.
Major Products
Oxidation: Aldonic acids
Reduction: Sugar alcohols
Substitution: Acetylated derivatives
科学研究应用
2-O-(beta-D-Xylopyranosyl)-D-glucose has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
作用机制
The mechanism of action of 2-O-(beta-D-Xylopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the biosynthesis of glycosaminoglycans and other glycoconjugates .
相似化合物的比较
Similar Compounds
2-O-beta-D-xylopyranosyl-alpha-L-arabinofuranose: Found in arabinoxylans from barley husks.
6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside: Another disaccharide derivative with a similar structure.
Uniqueness
2-O-(beta-D-Xylopyranosyl)-D-glucose is unique due to its specific glycosidic linkage and its role in various biological and industrial applications. Its ability to undergo diverse chemical reactions and its involvement in glycosylation processes make it a valuable compound in scientific research .
属性
分子式 |
C11H20O10 |
|---|---|
分子量 |
312.27 g/mol |
IUPAC 名称 |
3,4,5,6-tetrahydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxyhexanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2 |
InChI 键 |
PVKZAQYUEVYDGV-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


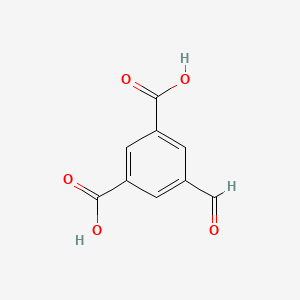
![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)


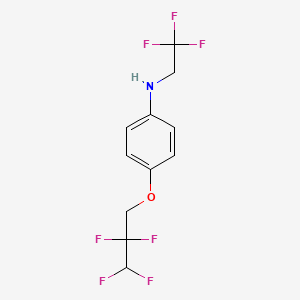



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)



